![molecular formula C18H14ClFN2O2 B2719289 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-37-0](/img/structure/B2719289.png)

2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It has a molecular formula of CHClFNO and an average mass of 173.572 Da .

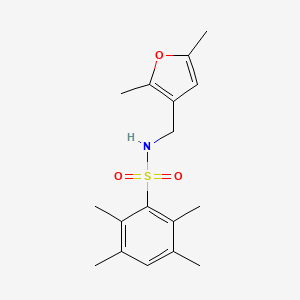

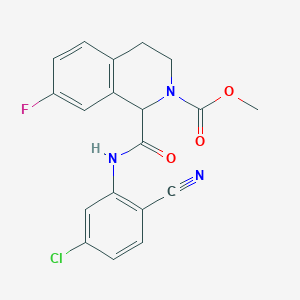

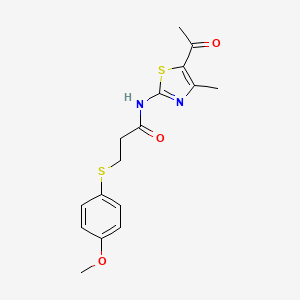

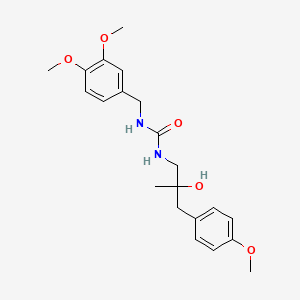

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of chloro, fluoro, and amide groups suggest that it might have interesting chemical properties .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 226.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It also has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 90.6±24.6 °C .Scientific Research Applications

Fluorescent Chemosensors

2-Chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide and its derivatives are used in the development of fluorescent chemosensors. These chemosensors, such as those developed by Li et al. (2014), have shown excellent selectivity and sensitivity for metal ions like Zn(2+) in acetonitrile aqueous solutions. Such sensors can be crucial for detecting and distinguishing between different metal ions in various environments (Li et al., 2014).

Antibacterial Activity

Compounds structurally related to 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide have been explored for their antibacterial properties. Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides and evaluated them for antibacterial activity, demonstrating effectiveness against bacteria such as E. coli (Largani et al., 2017).

GABAA/Benzodiazepine Receptor Activity

This compound and its analogs have been studied for their potential interaction with the GABAA/benzodiazepine receptor. Tenbrink et al. (1994) explored a series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, for their binding affinity and efficacy with this receptor, which is important in neurological research (Tenbrink et al., 1994).

Radioligand Development

These compounds are also being investigated for their use in developing radioligands for imaging applications. Cappelli et al. (2006) focused on synthesizing and labeling halogenated 2-quinolinecarboxamides, which could be potential candidates for positron emission tomography (PET) or single photon emission computed tomography (SPECT) studies (Cappelli et al., 2006).

Coordination Chemistry

The adaptable coordination chemistry of compounds like 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide makes them suitable for studying interactions with metal ions. Ardizzoia et al. (2010) explored the coordination chemistry of related compounds towards metals like zinc and mercury, which is significant in inorganic and materials chemistry (Ardizzoia et al., 2010).

Mechanism of Action

properties

IUPAC Name |

2-chloro-6-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-13-4-1-5-14(20)16(13)18(24)21-12-7-10-3-2-6-22-15(23)9-11(8-12)17(10)22/h1,4-5,7-8H,2-3,6,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHDMDWDWGWIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4Cl)F)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2719208.png)

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)

![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)

![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)